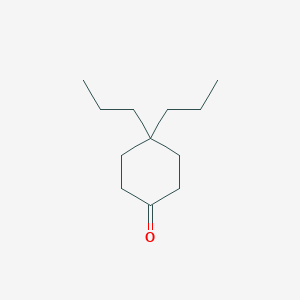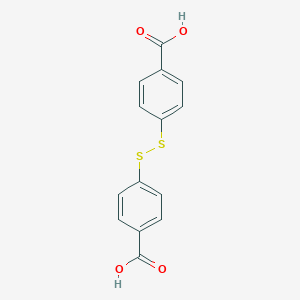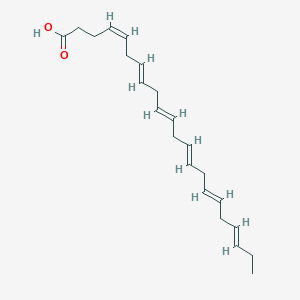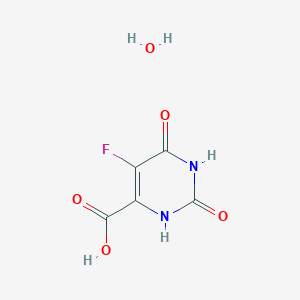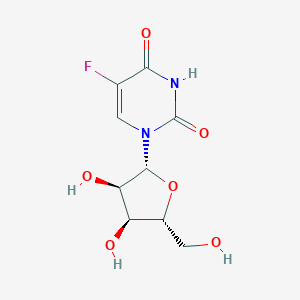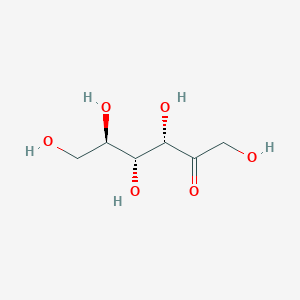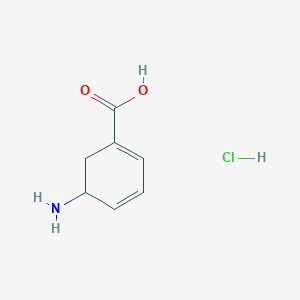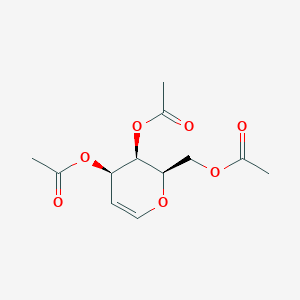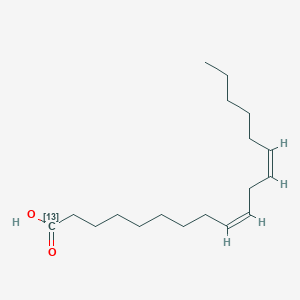
リノール酸-1-13C
概要
説明
Linoleic Acid-1-13C is a stable isotope-labeled compound of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is commonly used in scientific research to trace metabolic pathways and study the biochemical processes involving linoleic acid. The “1-13C” label indicates that the first carbon atom in the linoleic acid molecule is replaced with the carbon-13 isotope, which is a non-radioactive, stable isotope.
科学的研究の応用
Linoleic Acid-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of fatty acid metabolism.
Biology: Helps in studying the role of linoleic acid in cell membrane structure and function.
Medicine: Used in research on the effects of dietary fatty acids on health, including cardiovascular diseases and inflammation.
Industry: Applied in the development of nutritional supplements and functional foods.
作用機序
Target of Action
Linoleic Acid-1-13C primarily targets the cardiovascular system and the cell membranes . It plays a crucial role in maintaining membrane fluidity and acts as a structural component of the transdermal water barrier of the epidermis . It also has a significant impact on red blood cells and hemoglobin .
Biochemical Pathways
Linoleic Acid-1-13C affects several biochemical pathways. It is involved in the metabolism of alpha-linolenic acid (ALA), including its use in β-oxidation, recycling of carbon by fatty acid synthesis de novo, and conversion to longer-chain polyunsaturated fatty acids (PUFAs) . It is also converted by various lipoxygenases, cyclooxygenases, cytochrome P450 enzymes, and non-enzymatic autoxidation mechanisms to mono-hydroxyl products .
Pharmacokinetics
The pharmacokinetics of Linoleic Acid-1-13C involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that linoleic acid is a part of membrane phospholipids and functions as a structural component to maintain a certain level of membrane fluidity .
Result of Action
The molecular and cellular effects of Linoleic Acid-1-13C’s action include a decrease in the risk of cardiovascular diseases and damage to red blood cells and hemoglobin . It also plays a role in maintaining the fluidity of cell membranes .
Action Environment
The action, efficacy, and stability of Linoleic Acid-1-13C can be influenced by environmental factors. It’s important to note that linoleic acid is a major ingredient of feeds and the most abundant polyunsaturated fatty acid in pig adipose tissue and muscle, suggesting that its amount in tissue is highly correlated with dietary intake .
生化学分析
Biochemical Properties
Linoleic Acid-1-13C, like its non-isotopic counterpart, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Linoleic Acid-1-13C is a part of membrane phospholipids, functioning as a structural component to maintain the fluidity of the epidermal transdermal water barrier . It induces damage to red blood cells and hemoglobin via an oxidative mechanism .
Cellular Effects
Linoleic Acid-1-13C has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce inflammation and oxidative stress, and favorably modulate body composition .
Molecular Mechanism
The molecular mechanism of Linoleic Acid-1-13C involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it competes with linoleic acid in the production of arachidonic acid, reducing the production of prostaglandins by affecting the expression of the cyclooxygenase 2 enzyme .
Temporal Effects in Laboratory Settings
The effects of Linoleic Acid-1-13C change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact.
Dosage Effects in Animal Models
The effects of Linoleic Acid-1-13C vary with different dosages in animal models . Studies have shown threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
Linoleic Acid-1-13C is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels.
Transport and Distribution
Linoleic Acid-1-13C is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected.
Subcellular Localization
The subcellular localization of Linoleic Acid-1-13C and its effects on activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Linoleic Acid-1-13C typically involves the incorporation of the carbon-13 isotope into the linoleic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the fatty acid synthesis pathway. The reaction conditions often involve controlled environments to ensure the purity and stability of the isotope-labeled compound.
Industrial Production Methods: Industrial production of Linoleic Acid-1-13C involves large-scale synthesis using labeled carbon sources. The process includes the extraction of linoleic acid from natural sources, followed by isotopic labeling through chemical synthesis. The final product is purified and tested for isotopic purity and chemical composition.
化学反応の分析
Types of Reactions: Linoleic Acid-1-13C undergoes various chemical reactions, including:
Oxidation: Linoleic acid can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert linoleic acid to its saturated form, stearic acid.
Substitution: Substitution reactions can occur at the double bonds of linoleic acid, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas and metal catalysts (e.g., palladium) are used.
Substitution: Halogens and other electrophiles can be used in substitution reactions.
Major Products:
Oxidation Products: Hydroperoxides, epoxides, and aldehydes.
Reduction Products: Stearic acid and other saturated fatty acids.
Substitution Products: Halogenated linoleic acid derivatives.
類似化合物との比較
Linoleic Acid-1-13C is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
Linoleic Acid: The non-labeled form, commonly found in plant oils.
Alpha-Linolenic Acid: An omega-3 fatty acid with similar metabolic pathways.
Gamma-Linolenic Acid: Another omega-6 fatty acid with distinct physiological roles.
Linoleic Acid-1-13C stands out for its use in research applications, providing insights that are not possible with non-labeled compounds.
特性
IUPAC Name |
(9Z,12Z)-(113C)octadeca-9,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-LKLZSCEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


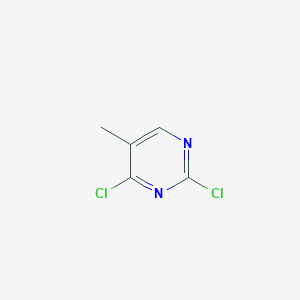
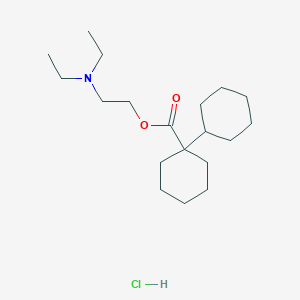
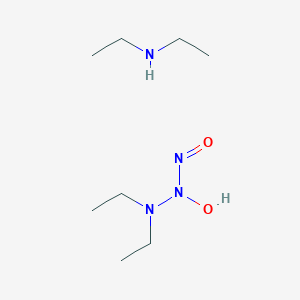
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13557.png)
![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)
